molecular formula C12H14N2O2 B8626406 [2-(2-Methylphenyl)-1H-imidazole-4,5-diyl]dimethanol CAS No. 61698-36-0

[2-(2-Methylphenyl)-1H-imidazole-4,5-diyl]dimethanol

Cat. No. B8626406
CAS RN: 61698-36-0
M. Wt: 218.25 g/mol
InChI Key: LBCYABAGTWFZNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2-Methylphenyl)-1H-imidazole-4,5-diyl]dimethanol is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-(2-Methylphenyl)-1H-imidazole-4,5-diyl]dimethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(2-Methylphenyl)-1H-imidazole-4,5-diyl]dimethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61698-36-0

Product Name

[2-(2-Methylphenyl)-1H-imidazole-4,5-diyl]dimethanol

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

[4-(hydroxymethyl)-2-(2-methylphenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C12H14N2O2/c1-8-4-2-3-5-9(8)12-13-10(6-15)11(7-16)14-12/h2-5,15-16H,6-7H2,1H3,(H,13,14)

InChI Key

LBCYABAGTWFZNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(N2)CO)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 15.8 g (0.1 mole) of 2-o-tolylimidazole 9 g (0.3 mole) of paraformaldehyde, 2 g (0.015 mole) of potassium carbonate and 50 ml of methyl cellosolve was heated at 90° C. for 30 minutes with stirring in the same way as in Example 1. Then, 200 ml of water was added, and the reaction mixture was boiled for a while and cooled. The crystals were collected by filtration, boiled together with 20 g of toluene, and collected by filtration. The crystals collected were dissolved in acetone, and a small amount of activated carbon was added. The mixture was filtered, and the filtrate was evaporated to dryness to afford 2-o-tolyl-4,5-dihydroxymethyl imidazole as a final product in an amount of 1 g (yield 5%). The thin-layer chromatography (alumina G, ethanol) of the crystals gave only one spot at Rf = 0.6-0.8.
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.